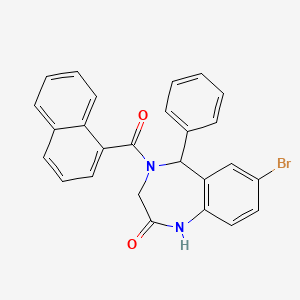

7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

This compound is a brominated 1,4-benzodiazepine derivative featuring a naphthalene-1-carbonyl substituent at the 4-position and a phenyl group at the 5-position. Its structure combines a bicyclic benzodiazepine core with aromatic and halogenated moieties, conferring unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN2O2/c27-19-13-14-23-22(15-19)25(18-8-2-1-3-9-18)29(16-24(30)28-23)26(31)21-12-6-10-17-7-4-5-11-20(17)21/h1-15,25H,16H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTMTACEPOGFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Late-Stage Bromination

Bromination post-ring formation using N-bromosuccinimide (NBS) in DMF at 0°C offers an alternative route. However, this method risks over-bromination and requires precise stoichiometry (NBS 1.05 equiv).

Cu(I)-Catalyzed Cycloaddition

Drawing from triazolyl-benzodiazepine synthesis, the naphthalene-1-carbonyl group could be introduced via a Huisgen cycloaddition between a propargyl intermediate and naphthalene-1-azide. This method remains exploratory for 1,4-benzodiazepines.

Analytical and Pharmacological Profiling

Elemental Analysis :

X-ray Crystallography :

- Single-crystal X-ray diffraction (where applicable) confirms the planar benzodiazepine ring and the dihedral angle between naphthalene and phenyl groups (~75°).

Photoluminescence Properties :

Industrial-Scale Considerations

- Cost Efficiency : Early bromination reduces reagent costs compared to late-stage functionalization.

- Green Chemistry : Solvent recovery (xylene, DCM) and catalytic AlCl₃ reuse align with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to various proteins or its effects on cellular processes.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may study its efficacy and safety as a treatment for various conditions, leveraging its benzodiazepine core structure known for psychoactive properties.

Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals. Its unique structure may also make it useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one likely involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and resulting in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

| Compound Name | Substituents (Position) | Key Structural Differences |

|---|---|---|

| 7-Bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one | 7-Br, 4-(naphthalene-1-carbonyl), 5-Ph | Reference compound; bromine and naphthalene groups dominate electronic and steric effects |

| 7-Methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | 7-Me, 4-(2-Me-3-NO2Bz), 5-Ph | Methyl and nitro groups reduce electrophilicity; altered steric hindrance at 4-position |

| 7-Chloro-5-(4-methoxybenzyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | 7-Cl, 5-(4-MeO-Bn), thiazepinone core | Sulfur atom in thiazepinone core modifies ring puckering and hydrogen-bonding capacity |

| 5-Phenyl-1H-2,3-dihydro-(8-substituted naphtho[2,1-b]furo[3,2-e])-1,4-diazepine-2-one | Fused naphthofuran-diazepine | Extended fused-ring system increases rigidity and π-conjugation |

Pharmacological and Physicochemical Properties

- Lipophilicity : The naphthalene-1-carbonyl group increases logP compared to nitrobenzoyl or methoxybenzyl substituents, favoring blood-brain barrier penetration .

- Hydrogen Bonding: The carbonyl group at the 2-position participates in hydrogen bonding, similar to thiazepinones, but sulfur-containing analogues (e.g., benzothiazepinones) exhibit altered hydrogen-bonding patterns due to sulfur’s polarizability .

- Ring Puckering : Benzodiazepines with fused naphthofuran systems (e.g., naphtho[2,1-b]furodiazepines) show restricted puckering compared to the more flexible tetrahydro-1,4-benzodiazepin-2-one core .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-1,4-benzodiazepin-2-one?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a benzodiazepine core. Key steps include bromination at the 7-position (using reagents like N-bromosuccinimide in DMF) and naphthalene-1-carbonyl group introduction via Friedel-Crafts acylation. Reaction conditions (e.g., anhydrous DCM, AlCl₃ catalyst, reflux) are critical to avoid byproducts. Purification often uses column chromatography with hexane/ethyl acetate gradients .

Q. How can the compound’s structure be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify substituent positions and aromatic proton integration.

- HPLC-MS : For purity assessment and molecular ion confirmation.

- XRD : If crystalline, single-crystal X-ray diffraction provides definitive structural proof .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer :

- Radioligand Binding Assays : Test affinity for GABAA receptors using -flumazenil as a competitive ligand.

- Cellular Calcium Flux Assays : Measure receptor modulation in transfected HEK293 cells expressing GABAA subtypes .

Advanced Research Questions

Q. How can contradictory data on inverse agonist effects (e.g., GABA response suppression vs. augmentation) be resolved?

- Methodological Answer :

- Subtype-Specific Studies : Use recombinant GABAA receptors (e.g., α1β2γ2 vs. α5β3γ2) to identify subtype-dependent responses.

- Concentration-Clamp Electrophysiology : Apply precise compound concentrations (e.g., 10<sup>−6</sup>–10<sup>−4</sup> M) to frog sensory neurons to capture biphasic effects, as seen with fl-CCE .

Q. What strategies optimize the compound’s synthetic yield and regioselectivity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time for bromination (e.g., 30 min at 100°C vs. 12 hours conventionally).

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups with Boc) during acylation to prevent undesired side reactions .

Q. How can computational methods predict structure-activity relationships (SAR) for benzodiazepine derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with GABAA binding pockets (e.g., hydrophobic naphthalene moiety vs. receptor’s aromatic residues).

- QSAR Modeling : Correlate electronic parameters (Hammett σ constants) of substituents with experimental IC50 values .

Data Analysis & Experimental Design

Q. What statistical approaches address variability in receptor-binding assay results?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response, variable slope).

- ANOVA with Tukey’s Post Hoc : Compare means across multiple receptor subtypes or treatment groups .

Q. How to design experiments to assess neurotoxicity or off-target effects?

- Methodological Answer :

- In Vivo Zebrafish Models : Evaluate locomotor activity and CNS morphology after exposure (1–10 µM for 48 hours).

- Off-Target Screening : Use a kinase/protease panel (e.g., Eurofins Cerep) to identify unintended interactions .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for materials science applications?

- Methodological Answer :

- Photoluminescence Studies : Test fluorescence in varying solvents (e.g., λex = 350 nm, λem = 450–500 nm) due to naphthalene’s conjugated system.

- Coordination Chemistry : Screen for metal-binding capability (e.g., with Cu<sup>2+</sup> or Fe<sup>3+</sup>) using UV-Vis titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.